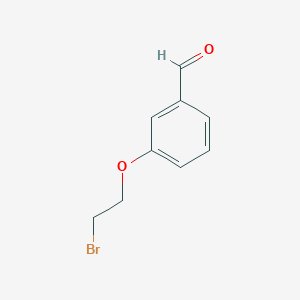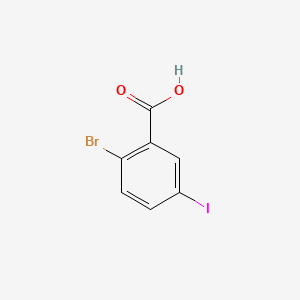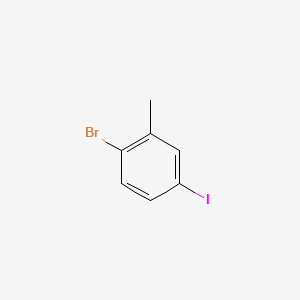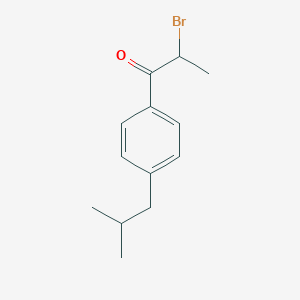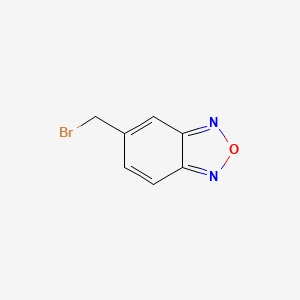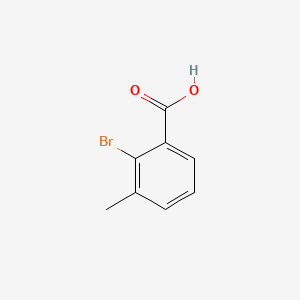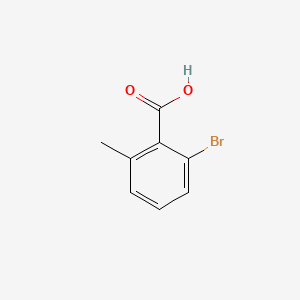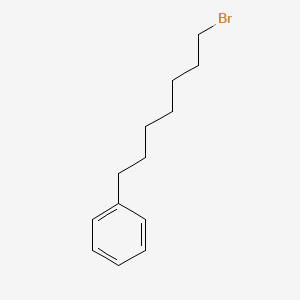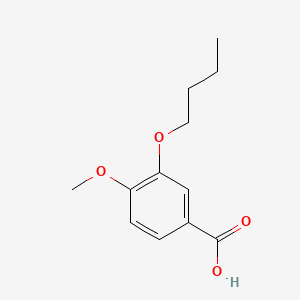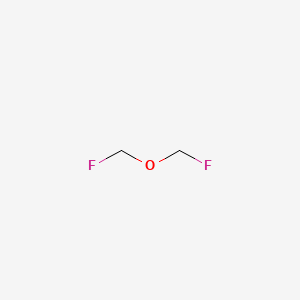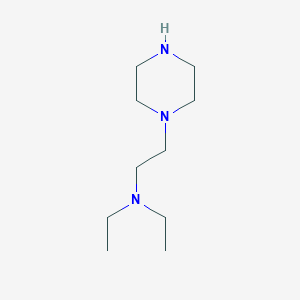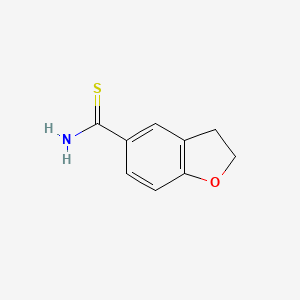![molecular formula C15H13F3N2O2S B1273228 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 763126-91-6](/img/structure/B1273228.png)
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Übersicht
Beschreibung
The compound 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a molecule that is structurally related to the compounds studied in the provided papers. Although the exact molecule is not discussed, the papers provide insights into similar molecules with a sulfanyl acetamide group and substituted phenyl rings. These compounds are of interest due to their potential antiviral properties and their unique structural characteristics, which include a folded conformation between the pyrimidine and benzene rings .
Synthesis Analysis
The synthesis of related compounds involves creating a sulfanyl acetamide linkage and introducing various substituents on the phenyl rings. While the exact synthesis of 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is not detailed, the methods used for similar compounds could be adapted. These methods likely involve multi-step organic synthesis techniques, including the formation of amide bonds and the introduction of sulfanyl groups .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as vibrational spectroscopy and crystallography. These studies reveal a non-planar structure between the phenyl and pyrimidine rings, with specific angles of inclination. For instance, the pyrimidine ring is inclined to the benzene ring by various degrees in the studied compounds . This suggests that the molecule of interest may also exhibit a non-planar conformation, which could influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure and substituent effects. The presence of amino groups and the sulfanyl acetamide linkage suggests potential sites for further chemical reactions, such as substitutions or conjugation with other molecules. The electronic effects of the trifluoromethoxy group in the molecule of interest would also play a significant role in its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been explored through computational methods and spectroscopic analysis. The vibrational spectroscopic signatures provide information on the stability and electronic interactions within the molecule. The presence of hydrogen bonds and other intermolecular interactions significantly affects the physical properties, such as solubility and melting point, as well as the chemical properties, including reactivity and pharmacokinetics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on derivatives of sulfanilamide, which shares a similar structure to 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, includes the study of their synthesis, characterization, and thermal properties. These derivatives are characterized using methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra, along with crystal structures determined by X-ray diffraction ((Lahtinen et al., 2014)).
Vibrational Spectroscopic Analysis
Research has been conducted on similar molecules using Raman and Fourier transform infrared spectroscopy. These studies provide insights into vibrational signatures and the effects of rehybridization and hyperconjugation on the molecule, which are important for understanding the molecule's stability and interactions ((Mary et al., 2022)).
Quantum Chemical Insight
Studies involving quantum chemical analysis of similar molecules focus on their molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics. This research can contribute to understanding the antiviral potency of these molecules, as well as their pharmacokinetic properties like absorption, distribution, metabolism, excretion, and toxicity ((Mary et al., 2020)).
Antimicrobial and Antifungal Screening
Compounds with a structure similar to 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide have been screened for their antimicrobial and antifungal activities. This includes evaluating their effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents ((MahyavanshiJyotindra et al., 2011)).
Crystal Structure Analysis
The crystal structures of compounds structurally related to 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide have been analyzed to understand their molecular conformations and intramolecular interactions. This information is crucial for the development of drugs with specific target interactions ((Subasri et al., 2017)).
Synthesis and Molecular Docking Analysis
Research includes the synthesis of related compounds and their molecular docking analysis to assess their potential as anticancer drugs. This involves targeting specific receptors or proteins to evaluate their efficacy in cancer treatment ((Sharma et al., 2018)).
Antiviral Activity
Specifically, for molecules closely related to 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, studies have focused on their antiviral activity, especially in the context of COVID-19. Research in this area is crucial for developing new antiviral agents ((Mary et al., 2020)).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)22-12-5-3-11(4-6-12)20-14(21)9-23-13-7-1-10(19)2-8-13/h1-8H,9,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSHGUHYVPGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382565 | |
| Record name | 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
CAS RN |
763126-91-6 | |
| Record name | 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(4-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



